molecular formula C9H7BrCl2O2 B15227709 2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone

Cat. No.: B15227709
M. Wt: 297.96 g/mol
InChI Key: LMPLMFXWKGDODT-UHFFFAOYSA-N
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Description

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7BrCl2O2 It is a brominated derivative of ethanone, featuring both dichloro and methoxy substituents on the phenyl ring

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

2-bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9-3-7(12)6(11)2-5(9)8(13)4-10/h2-3H,4H2,1H3

InChI Key

LMPLMFXWKGDODT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CBr)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone typically involves the bromination of 1-(4,5-dichloro-2-methoxyphenyl)ethanone. The reaction is carried out by adding bromine or a brominating agent such as N-bromosuccinimide (NBS) to the ethanone in an appropriate solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the bromination process. Safety measures are crucial due to the handling of bromine and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid.

Scientific Research Applications

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the dichloro substituents.

    2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Contains additional methoxy groups instead of chlorine atoms.

    2-Bromo-1-(4-chlorophenyl)ethanone: Features only one chlorine substituent.

Uniqueness

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone is unique due to the presence of both dichloro and methoxy groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrCl2OC_9H_7BrCl_2O, with a molecular weight of approximately 267.93 g/mol. The compound features a bromine atom and two chlorine atoms attached to a methoxy-substituted phenyl ring, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Methicillin-resistant Staphylococcus aureus (MRSA)10

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific cellular pathways. For instance, the compound has shown to inhibit the activity of certain kinases involved in cell proliferation.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Electrophilic Interactions : The bromine atom acts as an electrophile, allowing the compound to interact with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition or disruption of cellular processes.
  • Binding Affinity : Interaction studies reveal that the compound can bind to various biological macromolecules, influencing their function and stability.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated that this compound exhibited superior activity against MRSA compared to standard antibiotics like vancomycin .

Anticancer Research

Another study focused on the anticancer potential of this compound in human cancer cell lines. The findings revealed that it significantly reduced cell viability in breast cancer cells through apoptosis induction and cell cycle arrest .

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